Cas no 2107741-28-4 (1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol)

1-(4-Amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is a pyrazole-derived compound featuring a tertiary alcohol and an amino-functionalized heterocyclic moiety. Its structural characteristics, including the sterically hindered 3,3-dimethylbutanol group and the electron-rich 4-amino-3-methylpyrazole ring, contribute to its potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and hydroxyl functionalities enhances its reactivity, enabling derivatization for applications in ligand design or bioactive molecule development. The compound’s stability under standard conditions and well-defined purity profile make it suitable for research and industrial-scale processes requiring precise molecular scaffolds. Further studies may explore its coordination chemistry or biological activity.
1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol structure
2107741-28-4 structure
商品名:1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol
CAS番号:2107741-28-4
MF:C10H19N3O
メガワット:197.277362108231
CID:6189588
PubChem ID:165472961

1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol
    • 2107741-28-4
    • EN300-1112195
    • インチ: 1S/C10H19N3O/c1-7-8(11)5-13(12-7)6-9(14)10(2,3)4/h5,9,14H,6,11H2,1-4H3
    • InChIKey: QWSOMCKODRGWIT-UHFFFAOYSA-N
    • ほほえんだ: OC(CN1C=C(C(C)=N1)N)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 197.152812238g/mol
  • どういたいしつりょう: 197.152812238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 64.1Ų

1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1112195-10g
1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol
2107741-28-4 95%
10g
$4236.0 2023-10-27
Enamine
EN300-1112195-10.0g
1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol
2107741-28-4
10g
$6082.0 2023-06-10
Enamine
EN300-1112195-1g
1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol
2107741-28-4 95%
1g
$986.0 2023-10-27
Enamine
EN300-1112195-1.0g
1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol
2107741-28-4
1g
$1414.0 2023-06-10
Enamine
EN300-1112195-0.25g
1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol
2107741-28-4 95%
0.25g
$906.0 2023-10-27
Enamine
EN300-1112195-0.1g
1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol
2107741-28-4 95%
0.1g
$867.0 2023-10-27
Enamine
EN300-1112195-5.0g
1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol
2107741-28-4
5g
$4102.0 2023-06-10
Enamine
EN300-1112195-5g
1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol
2107741-28-4 95%
5g
$2858.0 2023-10-27
Enamine
EN300-1112195-0.5g
1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol
2107741-28-4 95%
0.5g
$946.0 2023-10-27
Enamine
EN300-1112195-0.05g
1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol
2107741-28-4 95%
0.05g
$827.0 2023-10-27

1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol 関連文献

1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-olに関する追加情報

1-(4-Amino-3-Methyl-1H-Pyrazol-1-yl)-3,3-Dimethylbutan-2-ol: A Comprehensive Overview

1-(4-Amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol (CAS No. 2107741-28-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings associated with this compound.

The chemical structure of 1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is composed of a pyrazole ring substituted with an amino group and a methyl group, along with a butanol side chain that includes two methyl groups. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The pyrazole ring, in particular, is known for its versatility in forming hydrogen bonds and its ability to interact with various biological targets, making it a valuable scaffold in drug design.

The synthesis of 1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol has been explored through several methodologies. One common approach involves the reaction of 4-amino-3-methylpyrazole with an appropriate aldehyde or ketone followed by reduction to form the alcohol. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes, which minimize waste and reduce the use of hazardous reagents.

In terms of biological activity, 1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol has shown promising results in various assays. Studies have demonstrated its potential as an antioxidant, capable of scavenging free radicals and protecting cells from oxidative stress. Additionally, this compound has exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a valuable candidate for the treatment of inflammatory diseases.

Recent research has also focused on the pharmacological effects of 1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol in preclinical models. Animal studies have shown that this compound can effectively reduce inflammation and oxidative stress in models of arthritis and neurodegenerative diseases. Moreover, it has demonstrated low toxicity and good bioavailability, which are crucial factors for its potential therapeutic use.

The mechanism of action of 1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is not yet fully understood, but preliminary studies suggest that it may act through multiple pathways. It appears to modulate the activity of key enzymes involved in inflammation and oxidative stress, such as cyclooxygenase (COX) and nitric oxide synthase (NOS). Additionally, it may interact with specific receptors or signaling pathways to exert its therapeutic effects.

In the context of drug development, 1-(4-amino-3-methyl-1H-pyrazol-1-y)-3,3-dimethylbutan-l-o) presents several advantages. Its unique structure allows for fine-tuning of its properties through chemical modifications, enabling the optimization of potency and selectivity. Furthermore, its low toxicity profile makes it a promising lead compound for further development into a therapeutic agent.

Despite its potential, further research is needed to fully elucidate the pharmacokinetic properties and long-term safety profile of 1-(4-amino--methyl-lH-pyrazo-l-y)-l,-dimethyibutan--o). Clinical trials will be essential to determine its efficacy and safety in human subjects. Ongoing studies are also exploring its potential synergistic effects when used in combination with other drugs or therapies.

In conclusion, 1-(4-amino--methyl-lH-pyrazo-l-y)-l,-dimethyibutan--o) (CAS No. 210774l--8) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.

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